molecular formula C17H20FN3O2S B2875639 2-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234881-77-6

2-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2875639
CAS No.: 1234881-77-6
M. Wt: 349.42
InChI Key: YQJDQBDDKXAGRL-UHFFFAOYSA-N
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Description

The compound “2-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a novel heterocyclic compound. It’s part of a series of compounds that were designed and synthesized for potential biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving several different functional groups. It includes a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities . The structure of similar compounds has been confirmed by 1H and 13C NMR .

Scientific Research Applications

Automated Measurement of Perfluorinated Organic Acids and Amides

A high-throughput method for measuring trace levels of 13 PFCs in serum and milk has been developed, involving automated solid-phase extraction and high-performance liquid chromatography-tandem mass spectrometry. This method is suitable for large epidemiological studies to assess exposure to PFCs, suggesting widespread human exposure to long-alkyl-chain perfluorocarboxylates (Kuklenyik et al., 2004).

Serum Concentrations of Perfluorooctanesulfonate and Other Fluorochemicals

Studies have measured serum concentrations of various fluorochemicals, including perfluorooctanesulfonate (PFOS), in non-occupationally exposed humans, providing insight into the environmental exposure and accumulation of these substances in humans (Olsen et al., 2004).

Disposition and Metabolism of SB-649868 in Humans

Research on SB-649868, an orexin 1 and 2 receptor antagonist, involves the study of its disposition and metabolism in humans, highlighting the processes of drug-related material elimination, which is primarily via feces, and the identification of principal circulating components in plasma extracts. This study offers insights into the pharmacokinetics of novel therapeutic agents (Renzulli et al., 2011).

Safety and Hazards

The safety and hazards associated with “2-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” are not explicitly mentioned in the sources I found .

Future Directions

Future research could focus on improving the potency of this series of compounds by diversifying the position and type of amides .

Properties

IUPAC Name

2-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c18-15-5-1-2-6-16(15)24(22,23)20-13-14-8-11-21(12-9-14)17-7-3-4-10-19-17/h1-7,10,14,20H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJDQBDDKXAGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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